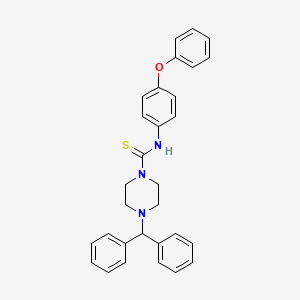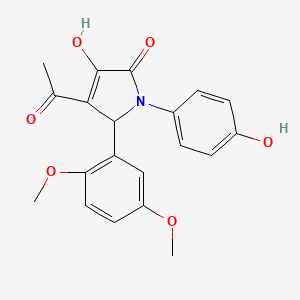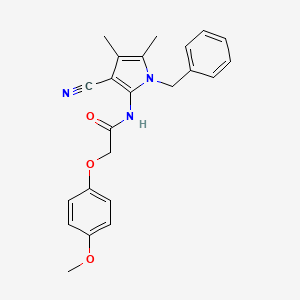![molecular formula C28H26N2O4 B10862677 10-(4-methoxybenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862677.png)
10-(4-methoxybenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-methoxybenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of diazepines. Diazepines are heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of a seven-membered ring. This particular compound features methoxybenzoyl and methoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 10-(4-methoxybenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, typically starting with the preparation of the core diazepine structure. The synthetic route often includes the following steps:
Formation of the Diazepine Core: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols and ketones, under acidic or basic conditions.
Introduction of Methoxybenzoyl and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, where the diazepine core reacts with methoxybenzoyl chloride and methoxyphenyl isocyanate under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.
Chemical Reactions Analysis
10-(4-methoxybenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl and methoxyphenyl groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-(4-methoxybenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 10-(4-methoxybenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
10-(4-methoxybenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:
1,4-Diazepine: A core element in the structure of benzodiazepines and thienodiazepines.
4-Methoxybenzyl chloride: A compound with a similar methoxybenzoyl group.
2-Methoxyphenyl isocyanate: A compound with a similar methoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
Molecular Formula |
C28H26N2O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H26N2O4/c1-33-19-16-14-18(15-17-19)28(32)30-23-11-5-4-9-21(23)29-22-10-7-12-24(31)26(22)27(30)20-8-3-6-13-25(20)34-2/h3-6,8-9,11,13-17,27,29H,7,10,12H2,1-2H3 |
InChI Key |
OHLFTUPCRKSWPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10862597.png)


![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10862619.png)


![N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10862641.png)
![11-(4-fluorophenyl)-10-hexanoyl-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862642.png)
![4-bromo-2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}phenol](/img/structure/B10862647.png)


![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10862660.png)
![11-(4-fluorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862674.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10862676.png)
